![molecular formula C20H22N6O B4499993 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide](/img/structure/B4499993.png)
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide
描述
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form substituted [1,2,4]triazolo[4,3-a]pyridines . This reaction is carried out at room temperature and is known for its efficiency and operational simplicity .
Industrial Production Methods
the principles of green chemistry, such as atom economy and functional group tolerance, are often applied to optimize the synthesis process for large-scale production .
化学反应分析
Types of Reactions
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This inhibition occurs through the binding of the compound to the active site of the kinase, preventing its normal function and leading to the suppression of tumor cell proliferation .
相似化合物的比较
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and anti-tumor activity.
2,6-bis(1,2,3-triazol-4-yl)pyridine derivatives:
Tris[1,2,4]triazolo[1,3,5]triazine derivatives: These compounds are used in the construction of star-shaped molecules for various applications.
Uniqueness
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is unique due to its specific structure, which combines the triazolopyridazine core with a piperidine carboxamide moiety.
属性
IUPAC Name |
1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-2-12-21-20(27)16-10-13-25(14-11-16)18-9-8-17-22-23-19(26(17)24-18)15-6-4-3-5-7-15/h2-9,16H,1,10-14H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNLSMZBBKCWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


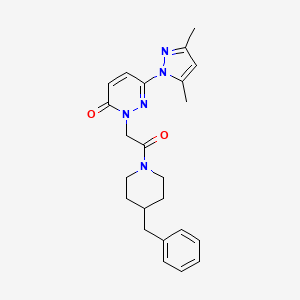
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4499919.png)
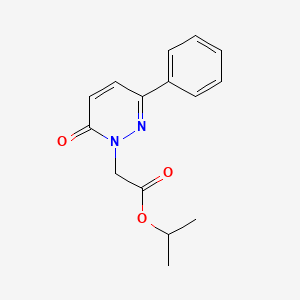
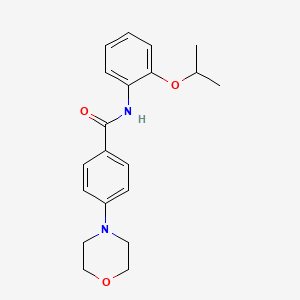
![1-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-benzimidazole](/img/structure/B4499946.png)
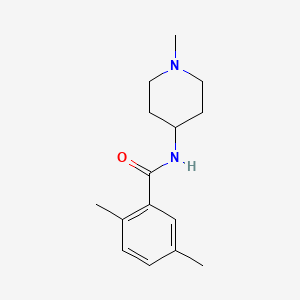
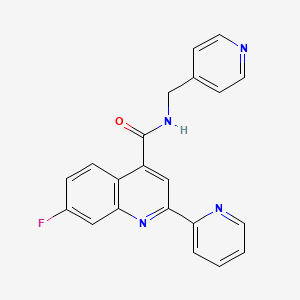
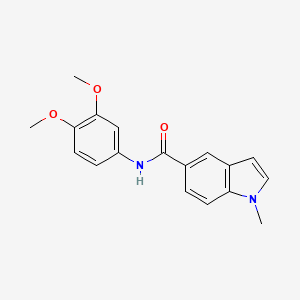
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4499963.png)
![N-[2-(2-methoxyphenoxy)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4499967.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4499972.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4499974.png)
![[2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]acetic acid](/img/structure/B4499978.png)
![4-({4-[(2-Fluorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B4499998.png)
